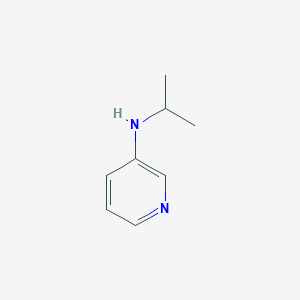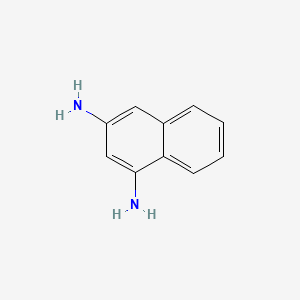
1,3-DIAMINONAPHTHALENE
Descripción general
Descripción
1,3-DIAMINONAPHTHALENE is an organic compound with the molecular formula C10H10N2. It is one of the several isomers of naphthalenediamine, characterized by two amine groups attached to the naphthalene ring at the 1 and 3 positions. This compound is a white solid that tends to oxidize when exposed to air .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-DIAMINONAPHTHALENE can be synthesized through various methods. One common approach involves the reduction of 1,3-dinitronaphthalene using hydrogen in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with the reduction process yielding 1,3-naphthalenediamine as the primary product .
Industrial Production Methods
Industrial production of 1,3-naphthalenediamine often involves the catalytic hydrogenation of 1,3-dinitronaphthalene. This method is preferred due to its efficiency and scalability. The reaction is carried out in a hydrogenation reactor, where 1,3-dinitronaphthalene is exposed to hydrogen gas in the presence of a palladium catalyst. The resulting product is then purified through recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
1,3-DIAMINONAPHTHALENE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be further reduced to form naphthalene derivatives.
Substitution: It can participate in substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,3-DIAMINONAPHTHALENE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including dyes and pigments.
Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,3-naphthalenediamine involves its interaction with various molecular targets. The amine groups in the compound can form hydrogen bonds with other molecules, facilitating its binding to enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. The compound can also undergo redox reactions, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
1,3-DIAMINONAPHTHALENE can be compared with other naphthalenediamine isomers, such as 1,5-naphthalenediamine and 1,8-naphthalenediamine. While all these compounds share a similar naphthalene backbone, their chemical properties and reactivity differ due to the positions of the amine groups:
1,5-Naphthalenediamine: Known for its use in the synthesis of dyes and pigments.
1,8-Naphthalenediamine: Used in the production of polymers and as a precursor for various organic compounds
This compound is unique in its specific reactivity and applications, particularly in the synthesis of specialized organic compounds and its potential in biochemical research .
Propiedades
Número CAS |
24824-28-0 |
|---|---|
Fórmula molecular |
C10H10N2 |
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
naphthalene-1,3-diamine |
InChI |
InChI=1S/C10H10N2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H,11-12H2 |
Clave InChI |
PKXSNWGPLBAAJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2N)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

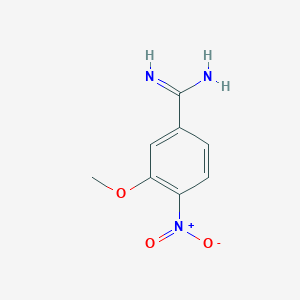
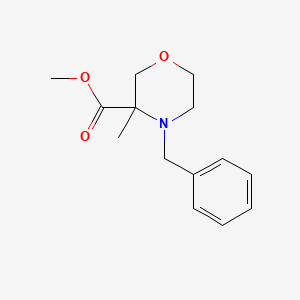
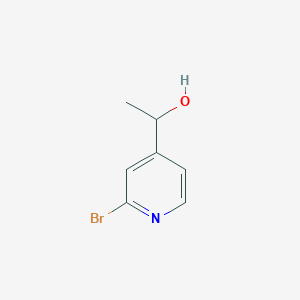

![2-Chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B8812105.png)
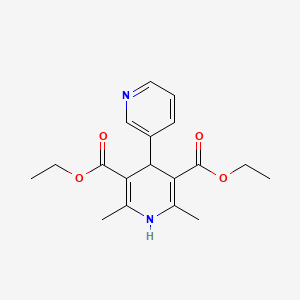

![10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B8812124.png)
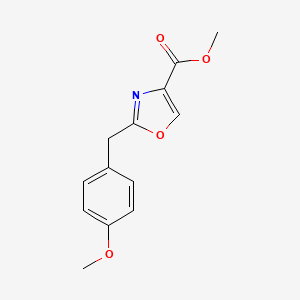
![6,7,8,9-Tetrahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B8812130.png)


